molecular formula C12H18N2O2S B2424905 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1176010-13-1

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2424905
CAS No.: 1176010-13-1
M. Wt: 254.35
InChI Key: RLBICZWRZHOULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclohexylmethylamine with thiazole derivatives under controlled conditions. One common method involves the use of cyclohexylmethylamine and a thiazole-4-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-5-carboxylic acid
  • 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-sulfonic acid

Uniqueness

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a cyclohexyl group and a carboxylic acid functional group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-14(9-5-3-2-4-6-9)7-11-13-10(8-17-11)12(15)16/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBICZWRZHOULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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